2-Azabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQYWCXZRNVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499559 | |
| Record name | 2-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-79-8 | |
| Record name | 2-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azabicyclo 3.2.1 Octane Scaffolds
Intramolecular Cyclization Approaches
The formation of the 2-azabicyclo[3.2.1]octane scaffold is frequently accomplished through intramolecular cyclization, a reliable method for constructing the bicyclic system. rsc.orgresearchgate.net This approach is a cornerstone for creating the unique fused-ring structure of the target compound.
Nucleophilic Attack and Concomitant Cyclization Strategies
A primary strategy for assembling the this compound system involves a nucleophilic attack that occurs concurrently with an intramolecular cyclization. rsc.org In this process, a nitrogen atom within the precursor molecule acts as a nucleophile, attacking an electrophilic carbon center in the same molecule to forge the crucial bond that closes the second ring. This method is fundamental to many of the synthetic routes leading to this bicyclic heterocycle. rsc.org
Cyclopentane (B165970) and Piperidine (B6355638) Derivatives as Starting Materials in Cyclization
The selection of appropriate starting materials is critical for the success of intramolecular cyclization strategies. rsc.org Cyclopentane and piperidine derivatives are the most commonly utilized precursors for this purpose. rsc.org When starting with a cyclopentane derivative, the synthetic design involves a side chain containing a nitrogen atom that can cyclize to form the fused piperidine ring. Conversely, using a piperidine derivative as the starting point means the cyclopentane ring is formed through the cyclization of an appropriate side chain attached to the piperidine. rsc.org
| Starting Material Type | General Cyclization Outcome |
| Substituted Cyclopentane | Formation of the fused six-membered nitrogen ring. |
| Substituted Piperidine | Formation of the fused five-membered carbon ring. |
Specific Examples of Intramolecular Cyclization in this compound Synthesis
Several notable examples from the literature illustrate the application of intramolecular cyclization in synthesizing the this compound core. rsc.orgresearchgate.net
One of the earliest reports was by Gassman and co-workers in 1968, who prepared 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane. rsc.org In 1977, Takeda and his team were the first to synthesize 5-aryl substituted versions of the scaffold, starting from either cyclopentanone (B42830) or cyclopentenone derivatives. rsc.org Another approach was reported by Fleming and coworkers, who synthesized a lactam precursor to the this compound system. rsc.orgresearchgate.net More recent work includes the Dieckmann cyclization of a piperidine derivative to form the bicyclic core. researchgate.net Phenylselenyl-induced cyclization has also been employed to create the bridged nitrone salt, which is then reduced to the target scaffold. rsc.org
The following table summarizes key aspects of these specific synthetic examples:
Table 1: Examples of Intramolecular Cyclization Syntheses| Research Group | Starting Material(s) | Key Transformation(s) | Product(s) | Yield |
|---|---|---|---|---|
| Gassman et al. (1968) | Amine 6 | Treatment with NaOCl, followed by reflux with AgNO3 in methanol (B129727). rsc.org | 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane | 55-65% rsc.org |
| Takeda et al. (1977) | Cyclopentanone 9 or Cyclopentenone 13 | α-alkylation, α-bromination, and ring-closing; or carbamate (B1207046) formation, oxidation, and intramolecular 1,4-addition. rsc.org | 5-aryl-2-azabicyclo[3.2.1]octane scaffolds | Not specified |
| Fleming et al. | Urethane 19 | Heated at 200 °C to induce cyclization. rsc.orgresearchgate.net | Lactam 20 | 87% rsc.org |
| Wünsch et al. | Sulfonamide 55 | Deprotonation with NaH to initiate intramolecular SN2 reaction. researchgate.net | Bicyclic compound 26 | 72% researchgate.net |
| Unnamed (Dieckmann) | Piperidine derivative 60 | Dieckmann cyclization at high temperatures. researchgate.net | Bicyclic amides 4 and 63 | 52-73% rsc.org |
| Dondas et al. | Aldoxime 64a | Phenylselenyl bromide induced cyclization followed by NaBH4 reduction. rsc.org | N-hydroxylamine 66a | 69% rsc.org |
Rearrangement Reactions for this compound Core Construction
Besides cyclization, rearrangement reactions provide another powerful avenue for constructing the this compound core. rsc.org These methods involve the reorganization of the atomic framework of a precursor molecule to yield the desired bicyclic structure.
Ring-Enlargement Reactions
The construction of the this compound core can be achieved through various ring-enlargement reactions. rsc.org This class of reactions typically involves expanding a smaller ring within the starting material to form the six-membered piperidine portion of the bicyclic system. Notable examples of such rearrangements include norbornadiene cascade rearrangements and the rearrangement of bicyclo[2.2.1]heptane systems. rsc.org For instance, the reaction of norbornadienes with agents like toluenesulfonyl azide (B81097) can initiate a cycloaddition/rearrangement sequence to yield a 2-azabicyclo[3.2.1]octadiene, which can then be reduced to the saturated octane (B31449) system. nih.govnih.gov This process often proceeds through a highly strained aziridine (B145994) intermediate that undergoes a subsequent Cope rearrangement to form the desired bicyclic diene. nih.gov
Beckmann Rearrangements
The Beckmann rearrangement is a specific and useful type of ring-enlargement reaction for synthesizing the this compound core. rsc.org This reaction transforms an oxime into an amide, which can then be reduced to the corresponding amine within the bicyclic structure. rsc.org The process typically involves treating an oxime derived from a bicyclic ketone with an acid. core.ac.ukresearchgate.net For example, the E-isomer of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes a stereospecific Beckmann rearrangement to yield 1,6,6-trimethyl-2-azabicyclo[3.2.1]octan-3-one. osti.gov However, the Beckmann rearrangement can present challenges, such as low yields and the formation of regioisomeric byproducts. rsc.org Strained cyclic systems, in particular, may undergo fragmentation instead of the classic rearrangement. core.ac.uk Despite these difficulties, the Beckmann rearrangement remains a valuable tool, as the resulting amides (lactams) are often cleanly reducible to the final this compound products using reagents like lithium aluminum hydride. rsc.orgosti.gov
Table 2: Examples of Beckmann Rearrangement in Synthesis
| Starting Oxime | Key Conditions | Product Type | Notes |
|---|---|---|---|
| E-isomer of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one oxime | Not specified | 1,6,6-trimethyl-2-azabicyclo[3.2.1]octan-3-one | Stereospecific migration of the anti-positioned carbon atom. osti.gov |
| Bicyclo[3.2.1]octane oximes (anti- and syn-isomers) | Trifluoroacetic acid, reflux | Lactams and Lactones | The anti-oxime gave a mixture of rearrangement and fragmentation products. core.ac.uk |
Norbornadiene Cascade Rearrangements
The conversion of norbornadienes into the 2-azabicyclo[3.2.1]octadiene system represents a notable synthetic strategy. nih.gov This transformation is typically initiated by a reaction with an azide, such as toluenesulfonyl azide, which undergoes a cycloaddition/rearrangement sequence. nih.gov The process begins with the reaction of benzenesulfonyl azide with norbornadiene, which initially forms an unstable exo-aziridine intermediate. This intermediate spontaneously rearranges to yield N-benzenesulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. researchgate.net
The proposed mechanism for this cascade involves the thermal decomposition of tosylazide to generate tosylnitrene. rsc.org This is followed by a [2+1] cycloaddition with norbornadiene to form a transient aziridine. A subsequent aza-Cope rearrangement leads to the formation of N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, which serves as a key precursor for the saturated this compound family. rsc.org
Studies have shown that both mono- and disubstituted norbornadienes can successfully undergo this cycloaddition/rearrangement cascade to afford the bicyclooctadiene ring system as a single regioisomer. nih.gov The resulting unsaturated 2-azabicyclo[3.2.1]octadiene can then be reduced to the target saturated this compound skeleton. nih.gov For instance, N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene can be subjected to a two-step reduction sequence using lithium aluminum hydride (LiAlH₄) and subsequent hydrogenation to furnish the desired this compound. rsc.org
Rearrangement of Bicyclo[2.2.1]heptanes
The this compound core can be accessed through various rearrangement reactions, including those involving the expansion of the bicyclo[2.2.1]heptane (norbornane) system. rsc.orgresearchgate.net One such method involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or in the presence of a sulfonyl chloride and a base. rsc.orgresearchgate.net This process is effectively a ring-enlargement reaction.
The mechanism commences with the activation of a primary alcohol on the bicyclo[2.2.1]heptane framework. This is followed by an intramolecular nucleophilic attack by the nitrogen atom, which leads to the formation of a strained aziridinium (B1262131) intermediate. rsc.orgresearchgate.net This intermediate is then regioselectively opened by a nucleophilic attack at the more substituted carbon atom. This ring-opening step alleviates the inherent ring strain of the [2.2.1]heptane system and results in the formation of the expanded this compound core. rsc.orgresearchgate.net The products of this rearrangement are typically obtained with an inversion of configuration, which is characteristic of an SN2-type reaction pathway. researchgate.net
Stereoselective Ring Expansion via Aziridinium Intermediates
A powerful and high-yielding method for creating the this compound system is the stereoselective ring expansion of 2-azanorbornan-3-yl methanols. researchgate.net This transformation proceeds through the formation of a key aziridinium intermediate. researchgate.netpwr.edu.pl The reaction of these precursor alcohols with various nucleophiles, either under Mitsunobu conditions or following mesylation, triggers the ring expansion. researchgate.net
The process is highly stereoselective. The configuration of the newly formed stereocenter at the C-4 position of the this compound product is dependent on the configuration of the starting alcohol. researchgate.net The mechanism involves the formation of the aziridinium intermediate, which is then subjected to a nucleophilic attack. This attack occurs specifically at the more substituted carbon, leading to the regioselective opening of the three-membered ring and the formation of the thermodynamically more stable bridged azepane system. researchgate.net This ring expansion has been successfully demonstrated with a variety of nucleophiles. researchgate.net For example, a former (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivative will yield a (1S,4S,5R)-2-azabicyclo[3.2.1]octane product, with the functional group's orientation being maintained relative to the bicyclic system. pwr.edu.pl The proposed mechanism involving the aziridinium intermediate has been supported by DFT calculations. pwr.edu.pl
Cycloaddition Reactions in this compound Formation
Formal [4+3] Cycloaddition Protocols for Bridged Azabicyclo[3.2.1]octane
A novel and efficient protocol for assembling the highly strained bridged this compound scaffold is through a copper-catalyzed formal diastereoselective [4+3] cycloaddition. acs.orgacs.orgnih.gov This reaction occurs between 2-arylaziridines and 2-substituted cyclopentadienes. acs.orgacs.org The methodology is noted for its high efficiency, excellent diastereoselectivity, broad functional group compatibility, and the use of an inexpensive copper catalyst. acs.orgfigshare.com
The proposed mechanism for this transformation is a cascade reaction. acs.org It begins with a copper-catalyzed [3+2] cycloaddition between the aziridine and the 2-substituted cyclopentadiene (B3395910) to generate a bicyclic intermediate. acs.org This intermediate then undergoes a ring-opening step, followed by an aza-Michael addition to complete the cascade, ultimately forming the desired this compound structure. acs.org
Below is a table summarizing the scope of this reaction with various substituted aziridines and a silyl-substituted cyclopentadiene, demonstrating the good yields and diastereoselectivities achieved.
Table 1: Copper-Catalyzed Formal [4+3] Cycloaddition of Aziridines and Cyclopentadiene This table is interactive and allows for sorting and searching.
| Entry | Aziridine Substituent (Ar) | Product | Yield (%) | d.r. |
|---|---|---|---|---|
| 1 | C₆H₅ | 3a | 85 | >20:1 |
| 2 | 4-MeC₆H₄ | 3b | 83 | >20:1 |
| 3 | 4-FC₆H₄ | 3c | 86 | >20:1 |
| 4 | 4-ClC₆H₄ | 3d | 88 | >20:1 |
| 5 | 4-BrC₆H₄ | 3e | 89 | >20:1 |
| 6 | 3-ClC₆H₄ | 3f | 81 | >20:1 |
| 7 | 2-ClC₆H₄ | 3g | 75 | 15:1 |
| 8 | 4-CF₃C₆H₄ | 3h | 73 | >20:1 |
| 9 | 2-Naphthyl | 3i | 80 | >20:1 |
| 10 | 2-Thienyl | 3j | 71 | 10:1 |
Data sourced from supporting information of a study on copper-catalyzed formal [4+3] cycloaddition. acs.org
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a cornerstone in the synthesis of nitrogen-containing bicyclic systems. While it does not directly form the this compound skeleton, it is a critical step in a common multi-step sequence to access this scaffold. researchgate.netnih.gov Specifically, the stereoselective aza-Diels-Alder reaction between a chiral imine and cyclopentadiene is employed to produce 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivatives. researchgate.netnih.gov
These 2-azanorbornane adducts are versatile platforms and key precursors for subsequent ring expansion reactions, such as the stereoselective expansion via aziridinium intermediates previously discussed (Section 2.2.5), which lead to the this compound system. researchgate.netresearchgate.net The initial cycloaddition can generate a single enantiomer bearing four defined stereogenic centers, which is then carried through the synthetic sequence to yield enantiomerically pure this compound derivatives. nih.gov For example, the reaction between cyclopentadiene and an imine derived from (S)-1-phenylethylamine and ethyl glyoxylate (B1226380) is a well-established method for obtaining the chiral 2-azanorbornane precursor. nih.gov
Intramolecular Cycloaddition in Palladium-Catalyzed Synthesis
Palladium catalysis offers powerful tools for constructing the this compound core via intramolecular cycloaddition reactions. rsc.org One such approach involves a Tsuji-Trost reaction followed by an intramolecular cycloaddition. In a reported synthesis, a palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative was used to deliver a bicyclic compound in high yield, which served as an intermediate for the 2-azabicyclo[3.2.1]octan-3-one core. rsc.orgresearchgate.net
Another distinct palladium-catalyzed method involves the intramolecular cyclization of an enyne-like substrate. researchgate.net Namba and Tanino discovered a unique pathway that begins with the construction of an N-acyl-N-tosylhydrazine from an intramolecular palladium(II)-catalyzed cyclization reaction of an acyclic precursor. rsc.orgresearchgate.net Subsequent transformations, including treatment with trifluoroacetic anhydride, epoxide formation, and a samarium(II) iodide-promoted cascade involving N-N bond cleavage and epoxide ring-opening/cyclization, ultimately furnish the this compound core. rsc.orgresearchgate.net
Photochemical Synthesis Routes to 2-Azabicyclo[3.2.1]octanes
Photochemical reactions offer a unique approach to the synthesis of complex molecular architectures, and the construction of the this compound core is no exception. While often resulting in low yields or mixtures of isomers, photochemical methods can provide access to this bicyclic system. udayton.edu One notable strategy involves the photochemical [2+2] cycloaddition. Although the classic Kochi-Salomon reaction, which is capable of engaging two unactivated olefins, is intolerant of basic amines, a modified, amine-tolerant version has been developed. This is achieved through the in situ protonation of the amine with common acids, effectively masking its basic properties and allowing the cycloaddition to proceed. orgsyn.org
Another photochemical approach involves the dual catalyst strategy, which has been successfully applied to a range of reactions, including [2+2] and [3+2] cycloadditions. researchgate.net This method utilizes two distinct catalysts: one to photoactivate a reactant and a second, chiral Lewis acid catalyst to control the stereochemistry of the product. researchgate.net The independent tunability of each catalyst is a significant advantage of this approach. researchgate.net For instance, the enantioselective Lewis acid catalysis of intramolecular enone [2+2] photocycloaddition reactions represents a powerful tool for constructing chiral bicyclic systems. researchgate.net
Asymmetric Synthesis of Enantiomerically Pure 2-Azabicyclo[3.2.1]octanes
The inherent chirality of the this compound system necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure compounds, which are crucial for pharmaceutical applications. rsc.org
Diastereoselective Construction Methods
Diastereoselective strategies are pivotal in controlling the stereochemistry during the formation of the this compound scaffold. The aza-Prins cyclization has emerged as a powerful tool in this regard. For example, the reaction of (R)-2,3-Di-O-benzylglyceraldehyde with N-tosyl homoallylamine, promoted by Bi(OTf)₃, yields a 6-oxa-2-azabicyclo[3.2.1]octane derivative with high diastereoselectivity. figshare.comnih.gov This reaction proceeds through an unexpected intramolecular nucleophilic attack, opening a new avenue for the asymmetric synthesis of this heterocyclic system. figshare.com
Another notable diastereoselective method is the copper-catalyzed formal [4+3] cycloaddition of 2-arylaziridines and 2-substituted cyclopentadienes. This transformation provides an efficient protocol for assembling the highly strained bridged azabicyclo[3.2.1]octane scaffold. nih.gov Furthermore, a nitroso-ene reaction has been employed as a key step in the enantioselective total synthesis of (-)-hosieine A, efficiently constructing the this compound core. thieme-connect.comresearchgate.net
| Reaction | Reactants | Catalyst/Reagent | Product | Key Feature |
| Aza-Prins Cyclization | (R)-2,3-Di-O-benzylglyceraldehyde, N-tosyl homoallylamine | Bi(OTf)₃ | (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane | High diastereoselectivity |
| Formal [4+3] Cycloaddition | 2-Arylaziridines, 2-Substituted cyclopentadienes | Copper Catalyst | Bridged azabicyclo[3.2.1]octane | Efficient assembly of strained scaffold |
| Nitroso-Ene Reaction | Nitroso precursor | - | This compound core of (-)-hosieine A | Key step in total synthesis |
Chiral Precursors and Auxiliaries in Asymmetric Synthesis
The use of chiral precursors and auxiliaries is a well-established strategy in asymmetric synthesis. L-proline and its derivatives have been successfully used as chiral auxiliaries in the development of asymmetric alkylation reactions. pwr.edu.pl In the context of 2-azabicyclo[3.2.1]octanes, chiral starting materials are often employed to introduce the desired stereochemistry. For instance, the synthesis of enantiomerically pure this compound derivatives has been achieved starting from chiral pure azides. pwr.edu.pl
The application of chiral auxiliaries, such as methyl (S)-lactate, has been instrumental in the asymmetric synthesis of natural products like Bao Gong Teng A. acs.org Tert-butyl carbamate groups can also be incorporated to leverage steric hindrance for the separation of diastereomers.
| Chiral Auxiliary/Precursor | Application | Result |
| L-Proline derivatives | Asymmetric alkylation reactions | Development of new methodologies |
| Chiral pure azides | Synthesis of pseudoenantiomeric amines | Access to enantiomerically pure compounds |
| Methyl (S)-Lactate | Asymmetric synthesis of Bao Gong Teng A | Control of stereochemistry |
| Tert-butyl carbamate | Diastereomer separation | Facilitates resolution of stereoisomers |
Enantioselective Separation Techniques (e.g., Chiral HPLC)
In cases where asymmetric synthesis does not yield a single enantiomer, enantioselective separation techniques are employed to resolve the racemic mixture. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers of this compound derivatives. rsc.org This technique was successfully used in the synthesis of a cocaine analogue, where the two isomers were separated before further chemical transformations. rsc.orgresearchgate.net
Total Synthesis of Natural Products Incorporating the this compound Core
The this compound scaffold is a key structural feature of several biologically active natural products. rsc.orgresearchgate.netdp.tech Its presence in these molecules has spurred significant efforts towards their total synthesis.
Applications as Key Synthetic Intermediates
The this compound core often serves as a crucial intermediate in the synthesis of more complex molecules. rsc.orgrsc.orgresearchgate.net For example, in the total synthesis of the lupin alkaloid (-)-hosieine A, the construction of the this compound ring system was a pivotal step. researchgate.netthieme-connect.com This natural product exhibits high affinity for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor. researchgate.net
Furthermore, the this compound framework is a key intermediate in the synthesis of sarpagine (B1680780) and koumine (B8086292) alkaloids, which are known for their rigid cage-like structures. researchgate.net The development of efficient synthetic routes to the this compound core is therefore essential for accessing these and other medicinally important compounds. rsc.org
Examples: Hosieine Family Alkaloids Synthesis
The Hosieine family of alkaloids, isolated from the plant Ormosia hosiei, has garnered significant attention due to their potent and selective affinity for neuronal nicotinic acetylcholine receptors (nAChRs). rsc.orgresearchgate.netthieme-connect.com Notably, (-)-hosieine A has demonstrated an affinity for the α4β2 nAChR that is five times more potent than nicotine (B1678760). thieme-connect.com The core structure of these alkaloids is the this compound framework, making its efficient synthesis a key goal for chemists seeking to explore the therapeutic potential of these compounds. thieme-connect.comiucr.org
A notable total synthesis of (+)-hosieine A was developed, showcasing a strategic approach to constructing the bicyclic core. The synthesis commenced from a known chiral cyclopentanone derivative. A key step involved an intramolecular Michael addition, which established the this compound skeleton. Subsequent functional group manipulations, including the reduction of an amide using a borane-tetrahydrofuran (B86392) complex (BH₃/THF), furnished the final natural product, (+)-hosieine A. rsc.org
Another innovative approach to the hosieine skeleton involved an intramolecular acylnitroso-ene reaction. thieme-connect.comorganic-chemistry.org In this strategy, an in-situ generated acylnitroso species undergoes a cascade reaction. This begins with a Diels-Alder cycloaddition, followed by a thermal intramolecular ene reaction. This sequence efficiently constructs the bridged ring system, leading to the formation of the this compound core as the major product. thieme-connect.com Further steps, including an N-methylation, completed the synthesis of a key intermediate, providing a rapid and efficient pathway to the core structure of hosieine alkaloids. thieme-connect.com
These syntheses highlight the application of sophisticated chemical transformations to assemble the complex architecture of the Hosieine alkaloids, underscoring the importance of the this compound scaffold in medicinal chemistry.
Challenges and Advancements in this compound Synthesis
The synthesis of the this compound scaffold, a key structural motif in various biologically active compounds, presents considerable challenges to synthetic chemists due to its unique and constrained bicyclic structure. rsc.orgresearchgate.netrsc.org The efficient construction of this bridged system requires precise control over stereochemistry and regioselectivity, and overcoming these hurdles has been a significant focus of methodological development. rsc.orgacs.org
Challenges:
Advancements:
Over the years, numerous innovative strategies have been developed to address these challenges, significantly advancing the accessibility of the this compound core. These advancements include:
Intramolecular Cyclization Strategies: A common and effective approach involves the intramolecular cyclization of suitably functionalized cyclopentane or piperidine precursors.
From Cyclopentanes: The α-alkylation of cyclopentanone derivatives followed by intramolecular ring closure has been a foundational method. rsc.org More advanced methods include phenylselenyl-induced cyclization of aldoximes, which proceed with high stereo- and regioselectivity. rsc.org
From Piperidines: The Dieckmann cyclization of piperidine derivatives offers a reliable route to the bicyclic ketone, which can be further elaborated. rsc.org
Rearrangement Reactions: Classic name reactions have been adapted for the synthesis of this scaffold. The Beckmann and Schmidt rearrangements of bicyclo[2.2.1]heptan-2-one precursors provide a pathway to expand the ring and introduce the nitrogen atom into the bridgehead system. thieme-connect.com
Palladium-Catalyzed Cyclizations: The Tsuji-Trost reaction, a powerful palladium-catalyzed allylic alkylation, has been successfully employed for the intramolecular cyclization of hydrazine derivatives, yielding the 2-azabicyclo[3.2.1]octan-3-one core in high yield. rsc.orgresearchgate.net
Radical and Ene Reactions: The intramolecular acylnitroso-ene reaction has emerged as a powerful tool, creating the bicyclic system through a cascade process. thieme-connect.comorganic-chemistry.org Additionally, radical-induced rearrangements of tropane (B1204802) derivatives have been shown to form functionalized 6-azabicyclo[3.2.1]octanes, a constitutional isomer of the 2-aza scaffold.
Modern Cascade Reactions: Recent advancements have focused on developing highly efficient cascade reactions. For instance, a samarium(II) iodide-promoted sequence involving N-N bond cleavage and epoxide ring-opening/cyclization has been reported. rsc.org Furthermore, transition metal-free intramolecular cascade cyclizations have been developed, offering a convenient and divergent approach to the bicyclo[3.2.1]octane framework. acs.org
These advancements have transformed the synthesis of this compound derivatives from a formidable challenge into a more manageable endeavor, enabling further exploration of their potential in drug discovery and total synthesis. rsc.org
Advanced Structural Analysis and Conformational Studies of 2 Azabicyclo 3.2.1 Octane Systems
Chirality and Enantiomerism in the 2-Azabicyclo[3.2.1]octane System
The this compound system is inherently chiral. rsc.orgresearchgate.net Unless synthesized from enantiomerically pure starting materials or subjected to chiral resolution, it typically exists as a racemic mixture of two enantiomers. rsc.orgresearchgate.net The bridged nature of the bicyclo[3.2.1]octane core creates stereogenic centers, leading to the possibility of different spatial arrangements of the atoms.
The synthesis of enantiomerically pure this compound derivatives is often crucial for their biological activity. For instance, conformationally restricted bicyclic kappa-opioid receptor (KOR) agonists with an endo-configured amino moiety have been synthesized to understand the bioactive conformation of more flexible KOR agonists. researchgate.net The separation of enantiomers is often achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net The absolute configuration of these chiral molecules is critical, as different enantiomers can exhibit vastly different biological activities. For example, changing the configuration of potent KOR agonists can lead to potent and selective σ1 ligands. researchgate.net
The development of enantioselective synthetic routes is a key area of research. nih.gov One approach involves the use of chiral auxiliaries to control the stereochemistry of the reactions. For example, N-alkyl-2-azanorbornyl-methanols have been utilized as chiral catalysts for the enantioselective addition of diethylzinc (B1219324) to arylaldehydes. pwr.edu.pl Another strategy involves the stereoselective aza-Diels-Alder reaction of chiral imines and cyclopentadiene (B3395910) to produce enantiopure 2-azanorbornane precursors, which can then be converted to the this compound system. mdpi.com
Conformational Isomerism and Stability
The this compound scaffold, comprised of a six-membered piperidine (B6355638) ring fused to a five-membered cyclopentane (B165970) ring, can adopt different conformations. rsc.org The piperidine ring in the this compound system can exist in either a chair or a boat-like conformation. Computational studies, such as those using Density Functional Theory (DFT), have shown that chair-like conformations are generally more stable for the [3.2.1] templates. montclair.edu
The substituents on the bicyclic framework can significantly influence the conformational preferences. For instance, in N-substituted nortropinones and norgranatanones, which are structurally related to the this compound system, the stability of N-alkyl invertomers can affect their interaction with biological receptors. academie-sciences.fr The conformational rigidity of the piperidine ring can be beneficial for biological activity, as it can minimize the entropic penalty of binding to a receptor. nih.gov Constraining the piperidine core into a more conformationally rigid aza-bridged bicyclic scaffold has been shown to improve the inhibitory activity of certain compounds. nih.govacs.org
Interconversion Barriers Between Conformational States
The interconversion between different conformational states of the this compound system involves surmounting an energy barrier. Calculations have indicated that the energy barrier between the chair-like and boat-like conformations of the ring containing the secondary nitrogen in related azabicyclic systems is relatively low, typically less than 9 kcal/mol. montclair.edu This suggests that at room temperature, the molecule can readily interconvert between these conformations.
The height of this energy barrier can be influenced by factors such as the nature of the substituents and the solvent. The study of these interconversion barriers is important for understanding the dynamic behavior of these molecules and their ability to adopt the specific conformation required for biological activity.
Spectroscopic Characterization for Structural Elucidation of 2-Azabicyclo[3.2.1]octanes
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the connectivity and stereochemistry of these molecules. acs.orgclockss.org Two-dimensional NMR techniques like COSY, NOESY, and HSQC are particularly valuable for distinguishing between different isomers and for making complete assignments of the proton and carbon signals. researchgate.net For example, the coupling constants between adjacent protons, which are dependent on the dihedral angle, can help determine the relative stereochemistry of the bicyclic system. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. clockss.org For instance, the stretching frequencies for N-H bonds (typically in the range of 3300–3500 cm⁻¹) and carbonyl groups (around 1650–1750 cm⁻¹) can confirm the presence of these functionalities.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. clockss.org
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 4-exo-Hydroxy-6,7-exo-isopropylidenedioxy-2-azabicyclo[3.2.1]octane | 4.53 (d, 1H), 4.37 (d, 1H), 4.18 (s, 2H), 3.69 (bs, 1H), 3.26 (d, 1H), 2.75 (d, 1H), 2.62 (dd, 1H), 2.35 (m, 1H), 1.96 (d, 1H), 1.68 (m, 1H), 1.38 (s, 3H), 1.27 (s, 3H) | 110.1, 82.6, 80.6, 66.6, 57.9, 47.4, 46.0, 26.8, 25.8, 23.7 | Not specified | acs.org |
| N-Tosyl-2-azabicyclo[3.2.1]oct-3-ene-6,7-diol | 7.69 (d, 2H), 7.32 (d, 2H), 6.51 (dd, 1H), 5.09 (t, 1H), 4.45 (d, 1H), 4.38 (d, 1H), 4.21 (d, 1H), 2.44 (s, 3H), 2.38 (m, 1H), 1.89 (m, 1H), 1.40 (s, 3H), 1.23 (s, 3H), 0.89 (d, 1H) | 143.9, 135.9, 129.9, 126.8, 124.8, 109.4, 109.0, 85.1, 84.4, 59.0, 36.9, 25.7, 23.86, 23.57, 21.46 | Not specified | acs.org |
X-ray Crystallography for Bridged Azabicyclo[3.2.1]octane Scaffolds
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. nih.gov It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular geometry and stereochemistry. nih.govillinois.edu This technique has been instrumental in confirming the structure of various synthetic intermediates and final products, resolving any ambiguities that may arise from spectroscopic data alone. For example, X-ray crystallography has been used to determine the absolute configuration of enantiopure cyclized products. nih.govillinois.edu
The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the design of new molecules with improved properties.
Chemical Derivatization and Functionalization of 2 Azabicyclo 3.2.1 Octane
Synthesis of Substituted 2-Azabicyclo[3.2.1]octane Derivatives
The synthesis of substituted this compound derivatives has been achieved through several strategic approaches, including intramolecular cyclizations and ring expansions. One prominent method involves the intramolecular cyclization of piperidine (B6355638) derivatives. For instance, the Dieckmann cyclization of appropriately substituted piperidines can yield the bicyclic octane (B31449) skeleton, though it may result in enantiomeric mixtures. Another powerful strategy is the rearrangement of bicyclo[2.2.1]heptane systems. rsc.org
A notable approach is the reaction of substituted norbornadienes with sulfonyl azides, which proceeds through a cycloaddition/rearrangement sequence to furnish substituted 2-azabicyclo[3.2.1]octadienes. nih.gov These unsaturated intermediates can be readily reduced to the corresponding saturated this compound derivatives. rsc.orgnih.gov For example, the reaction of norbornadiene with phenylsulfonyl azide (B81097) produces N-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene, which can be subsequently functionalized. nih.gov The use of substituted norbornadienes in this reaction allows for the synthesis of a variety of substituted this compound systems. nih.gov
Intramolecular nucleophilic attack is another key strategy. For example, the treatment of specific amine precursors with aqueous sodium hypochlorite (B82951) can induce cyclization to form the this compound core. rsc.org Furthermore, palladium-catalyzed intramolecular cyclization of certain hydrazine (B178648) derivatives has been shown to produce the 2-azabicyclo[3.2.1]octan-3-one skeleton in high yield. rsc.org
Table 1: Selected Synthetic Routes to Substituted 2-Azabicyclo[3.2.1]octanes
| Starting Material | Key Reaction | Product Type | Reference(s) |
|---|---|---|---|
| Substituted Norbornadienes | Reaction with sulfonyl azide followed by reduction | Substituted 2-azabicyclo[3.2.1]octanes | rsc.orgnih.gov |
| Piperidine Derivatives | Dieckmann cyclization | 2-Azabicyclo[3.2.1]octanones | |
| Amine Precursors | Intramolecular cyclization (e.g., with NaOCl) | 2-Azabicyclo[3.2.1]octanes | rsc.org |
| Hydrazine Derivatives | Palladium-catalyzed intramolecular cyclization | 2-Azabicyclo[3.2.1]octan-3-ones | rsc.org |
| Urethane Precursors | Thermal intramolecular amide formation | This compound lactams | rsc.org |
Introduction of Functional Groups for Medicinal Chemistry Applications
The this compound scaffold serves as a versatile platform for the introduction of various functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry. The inherent chirality and rigidity of the bicyclic system are advantageous for designing molecules that can interact with biological targets with high specificity. rsc.org
Derivatives of this compound have shown a wide range of biological activities. For instance, certain aryl-substituted derivatives have been investigated as potent analgesic agents, with some compounds exhibiting a combined agonist-antagonist effect comparable to morphine. rsc.org The introduction of an aryl group at the bridgehead carbon can lead to compounds that act as potent in vitro triple re-uptake inhibitors, mimicking the three-dimensional conformation of cocaine. rsc.org
The nitrogen atom within the bicyclic structure provides a convenient handle for further functionalization. rsc.org For example, the amine can be acylated, alkylated, or used to form ureas, thioureas, and sulfonamides, thereby introducing a wide array of chemical moieties. rsc.orgnih.govpwr.edu.pl The introduction of a second nitrogen-containing group attached to the bicyclic structure has been shown to confer significant biological activity, including agonist activity at κ-opioid receptors and cytotoxic activity against various tumor cell lines. rsc.org
Regioselective and Stereoselective Functionalization Strategies
The development of regioselective and stereoselective methods for the functionalization of the this compound core is crucial for the synthesis of specific stereoisomers with desired biological activities. The stereochemical outcome of synthetic transformations can be controlled through various strategies, including the use of chiral starting materials, chiral catalysts, and substrate-controlled reactions.
One effective strategy for achieving stereoselectivity is the ring expansion of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives. mdpi.com For example, nucleophilic substitution of a hydroxyl group in a 2-azabicyclo[2.2.1]heptane methanol (B129727) with an azide can proceed with ring expansion to exclusively yield one stereoisomer of a 4-amino-2-azabicyclo[3.2.1]octane derivative after reduction. mdpi.com The stereochemistry of the starting material dictates the stereochemistry of the product.
The functionalization of the double bonds in 2-azabicyclo[3.2.1]octadiene intermediates can also be performed with regioselectivity. For instance, selective reduction of the C6–C7 double bond can be achieved, leaving the C3–C4 double bond available for further modifications such as Suzuki coupling to introduce aryl and alkenyl substituents. rsc.org Subsequent hydrogenation of the remaining double bond affords the fully saturated and functionalized this compound. rsc.org The use of bidentate directing groups in transition-metal-catalyzed reactions is another powerful approach to control regioselectivity in the functionalization of alkenes and C-H bonds. nih.gov
Synthesis of Polyhydroxylated 2-Azabicyclo[3.2.1]octanes
Polyhydroxylated 2-azabicyclo[3.2.1]octanes, also known as aza-sugars, are of significant interest due to their potential to act as transition state mimics and inhibitors of sugar-processing enzymes. figshare.comacs.org The synthesis of these compounds often involves the stereoselective introduction of multiple hydroxyl groups onto the bicyclic scaffold.
A facile synthesis of polyhydroxylated 2-azabicyclo[3.2.1]octanes has been reported starting from N-tosyl-2-azabicyclo[3.2.1]oct-6-en-4-one. acs.org This intermediate can be subjected to hydroboration-oxidation to introduce a hydroxyl group. For example, hydroboration of the double bond in a related N-tosyl-2-azabicyclo[3.2.1]octadiene derivative, followed by oxidation, can yield a 4-exo-hydroxy-N-tosyl-2-azabicyclo[3.2.1]octane. acs.org The stereochemistry of the hydroxyl group introduction can be controlled by the reaction conditions and the steric environment of the substrate. acs.org
Further functionalization can lead to the synthesis of diols and other polyhydroxylated derivatives. For instance, rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride is a representative example of a polyhydroxylated derivative that has been synthesized and studied. evitachem.com The synthesis of such compounds often requires careful control of stereochemistry to obtain the desired configuration of the hydroxyl groups. figshare.comacs.org
Table 2: Example of a Polyhydroxylated this compound Synthesis Step
| Starting Material | Reagents | Product | Reference(s) |
|---|
Integration of Diverse Moieties (e.g., Thioureas, Sulfonamides, Triazoles, Pyrazoles)
The functionalization of the this compound scaffold with diverse heterocyclic and functional moieties has led to the discovery of compounds with a broad spectrum of biological activities. The amine functionality, often introduced at various positions on the bicyclic ring, serves as a key synthetic handle for these modifications. rsc.org
Thioureas: Chiral thiourea (B124793) derivatives of this compound have been synthesized and evaluated for their biological potential. pwr.edu.plnih.gov These are typically prepared by the reaction of an amino-substituted this compound with an appropriate isothiocyanate. pwr.edu.pl
Sulfonamides: A variety of sulfonamide derivatives have been prepared by reacting bicyclic amines with different sulfonyl chlorides. rsc.orgnih.govmdpi.commdpi.com These compounds have demonstrated interesting biological profiles, including antiproliferative and antiviral activities. nih.govmdpi.com For example, biaryl sulfonamides built on the this compound skeleton have shown to inhibit the growth of certain cancer cell lines. nih.gov
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has been employed for the synthesis of 1,2,3-triazole-containing this compound derivatives. nih.govresearchgate.net This is achieved by reacting an azide-functionalized this compound with a terminal alkyne. nih.gov These triazole conjugates have been investigated for their antiproliferative properties. nih.govresearchgate.net
Pyrazoles: Pyrazole-containing derivatives have also been synthesized, notably as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearchgate.net The synthesis often involves coupling a pyrazole (B372694) sulfonyl chloride with an amino-functionalized this compound. nih.gov
Table 3: Integration of Diverse Moieties onto the this compound Scaffold
| Moiety | Synthetic Method | Precursors | Reference(s) |
|---|---|---|---|
| Thiourea | Reaction with isothiocyanate | Amino-2-azabicyclo[3.2.1]octane | pwr.edu.plnih.gov |
| Sulfonamide | Reaction with sulfonyl chloride | Amino-2-azabicyclo[3.2.1]octane | nih.govmdpi.commdpi.com |
| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azido-2-azabicyclo[3.2.1]octane and an alkyne | nih.govresearchgate.net |
| Pyrazole | Reaction with pyrazole sulfonyl chloride | Amino-2-azabicyclo[3.2.1]octane | nih.govresearchgate.net |
Pharmacological and Biological Significance of 2 Azabicyclo 3.2.1 Octane Derivatives
Role as Bioactive Scaffolds in Drug Discovery
The 2-azabicyclo[3.2.1]octane core is recognized as a valuable scaffold in the design and synthesis of novel therapeutic agents. rsc.orgontosight.ai Its structural rigidity is a key feature in medicinal chemistry, as it can lead to higher affinity and selectivity for biological targets by reducing the entropic penalty upon binding. rsc.orgresearchgate.net This scaffold has been successfully employed as a key intermediate in the total synthesis of various complex natural products and has been the foundation for the development of numerous biologically active molecules. rsc.orgrsc.orgontosight.ai The versatility of the this compound system allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. ontosight.aiacs.org Researchers have explored its potential in developing treatments for a range of conditions, including neurological disorders. ontosight.ai
Mimicry of Bioactive Alkaloids (e.g., Nicotine (B1678760), Cocaine, Morphine)
A significant aspect of the pharmacological importance of this compound derivatives lies in their structural resemblance to bioactive alkaloids such as nicotine, cocaine, and morphine. rsc.orgresearchgate.net This structural mimicry allows these synthetic compounds to interact with the same biological targets as their natural counterparts, often with modified or improved properties. The rigid framework of the this compound can be seen as a constrained analog of the more flexible piperidine (B6355638) ring found in many alkaloids. acs.org For instance, certain derivatives have been designed to mimic the three-dimensional conformation of cocaine, leading to potent activity as reuptake inhibitors. rsc.org This ability to emulate the spatial arrangement of key functional groups of well-known alkaloids makes the this compound scaffold a powerful tool for developing novel ligands with tailored pharmacological profiles.
Receptor Ligand Research and Development
The this compound scaffold has been extensively utilized in the development of ligands for various receptors, demonstrating its broad applicability in neuroscience research and beyond.
Kappa-Opioid Receptor (KOR) Agonists and Antagonists
Derivatives of this compound have been synthesized and evaluated as both agonists and antagonists of the kappa-opioid receptor (KOR). rsc.orgnih.gov For example, specific compounds incorporating this scaffold have demonstrated agonist activity at KOR. rsc.org Conversely, other structural variations have led to the discovery of potent and selective KOR antagonists. nih.gov Research into conformationally restricted bicyclic KOR agonists with an endo-configured amino moiety within the this compound framework has provided insights into the bioactive conformation required for KOR activation. nih.gov The high affinity of some of these synthesized ligands underscores the importance of the rigid bicyclic structure in achieving potent KOR activity. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor Ligands (e.g., α4β2 neuronal nAChR)
The this compound core has proven to be a fruitful scaffold for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine addiction and various neurological disorders. researchgate.netnih.gov A notable example is the hosieine family of alkaloids, which are based on this scaffold and exhibit high affinity for the α4β2 neuronal nAChR. researchgate.netresearchgate.net Synthetic efforts have also yielded potent α4β2 nAChR ligands, with some compounds demonstrating partial agonist activity. nih.gov Furthermore, isoxazole-substituted 8-azabicyclo[3.2.1]octane derivatives have been synthesized and shown to be potent ligands for neuronal nAChRs. miami.edu The strategic modification of the this compound skeleton continues to be a promising avenue for the discovery of novel nAChR modulators. acs.org
Triple Reuptake Inhibitors (TRIs)
The development of triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), represents a promising strategy for the treatment of depression and other neuropsychiatric disorders. The this compound scaffold has been instrumental in this area. rsc.org Certain 5-aryl-2-azabicyclo[3.2.1]octane derivatives have been identified as potent in vitro triple reuptake inhibitors. rsc.orgresearchgate.net These compounds, by mimicking the conformation of cocaine, effectively inhibit the transporters for these three key neurotransmitters. rsc.org The development of such constrained aryl-piperidine analogues highlights the utility of the this compound framework in designing multi-target ligands. researchgate.net
Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric conditions. Research has shown that changing the configuration of potent KOR agonists based on the this compound scaffold can lead to potent and selective sigma-1 receptor ligands. researchgate.net This stereochemical control allows for a switch in pharmacological activity, demonstrating the nuanced structure-activity relationships inherent to this scaffold. Further studies have identified various 8-azabicyclo[3.2.1]octane derivatives with significant affinity for sigma receptors, indicating the potential of this chemical class in the development of novel sigma-1 receptor modulators. researchgate.net
Data Tables
Table 1: Examples of Bioactive this compound Derivatives and their Targets
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Hosieine Alkaloids | α4β2 nAChR | Agonist | researchgate.netresearchgate.net |
| Aryl-substituted derivatives | Triple Reuptake (Serotonin, Norepinephrine, Dopamine) | Inhibitor | rsc.orgresearchgate.net |
| Endo-configured amines | Kappa-Opioid Receptor (KOR) | Agonist | nih.gov |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa-Opioid Receptor (KOR) | Antagonist | nih.gov |
| Stereoisomers of KOR agonists | Sigma-1 Receptor | Ligand | researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nicotine |
| Cocaine |
| Morphine |
| (-)-Hosieine A |
| 2β-isoxazolyl-8-azabicyclo[3.2.1]octane |
Adenosine (B11128) Receptor Interactions
Derivatives of this compound have been investigated for their interactions with adenosine receptors. These receptors are pivotal in regulating a wide array of physiological processes, making them attractive targets for therapeutic intervention in various diseases. Research in this area focuses on designing and synthesizing novel this compound-based ligands that can selectively bind to and modulate the activity of different adenosine receptor subtypes. The rigid bicyclic structure of the scaffold provides a fixed orientation for pharmacophoric groups, which can lead to high-affinity and selective binding.
Enzyme Inhibition Studies
The this compound framework has proven to be a versatile scaffold for the development of potent and selective enzyme inhibitors.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising strategy for managing inflammation. nih.gov NAAA is responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov By inhibiting NAAA, the endogenous levels of PEA are increased, prolonging its beneficial effects. nih.gov
A novel class of non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core has been identified. nih.gov Structure-activity relationship (SAR) studies led to the discovery of a potent inhibitor, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), which inhibits human NAAA with an IC₅₀ value in the low nanomolar range (0.042 μM). nih.govnih.govresearchgate.net This compound demonstrates a favorable in vitro and in vivo profile, marking it as a promising candidate for further investigation in the context of inflammatory conditions. nih.gov The incorporation of the conformationally rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity, with a sulfonamide analogue featuring this core showing submicromolar activity (h-NAAA IC₅₀ = 0.23 μM), a significant improvement over the parent hit compound. nih.gov
Below is a table summarizing the inhibitory activity of selected pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA.
| Compound | h-NAAA IC₅₀ (μM) |
| Hit 1 | 1.09 nih.gov |
| Sulfonamide analogue 20 | 0.23 nih.gov |
| Lead compound 39 (ARN16186) | High inhibitory activity researchgate.net |
| ARN19689 (50) | 0.042 nih.govnih.govresearchgate.net |
Heat Shock Protein 90 (Hsp90) Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. researchgate.netfrontiersin.org Consequently, Hsp90 has emerged as a significant target for cancer therapy. researchgate.net
Derivatives of this compound have been designed as potent Hsp90 inhibitors. researchgate.netfrontiersin.org By simplifying and modifying the scaffold of the natural product aconitine, a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives were synthesized. researchgate.netfrontiersin.org One of these compounds, 14t , demonstrated remarkable antiproliferative activity against LoVo cancer cells with an IC₅₀ value of 0.02 μM and significant Hsp90α inhibitory activity with an IC₅₀ value of 0.71 nM. researchgate.net Molecular docking studies suggest that the azabicyclo group of this compound interacts with the amino acid residue Asp102 within the ATP-binding pocket of Hsp90. researchgate.netfrontiersin.org
Aza-Sugars as Transition State Mimics for Sugar Processing Enzymes
Aza-sugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. acs.orgfigshare.comox.ac.uk These compounds often act as potent inhibitors of sugar-processing enzymes by mimicking the transition state of the glycosidic bond cleavage. acs.orgfigshare.comresearchgate.net Polyhydroxylated 2-azabicyclo[3.2.1]octanes represent a class of aza-sugars that have been synthesized and evaluated for their enzyme inhibitory potential. acs.orgfigshare.com The synthesis of these functionalized bicyclic systems can be challenging, but they offer unique structural features that can be exploited for selective enzyme inhibition. acs.orgfigshare.com
Anti-cancer and Antiproliferative Activities of this compound Derivatives
The this compound scaffold is a recurring motif in compounds exhibiting anti-cancer and antiproliferative properties. nih.govresearchgate.netrsc.orgresearchgate.net Its rigid structure is considered a valuable feature in medicinal chemistry for the development of new therapeutic agents. researchgate.netrsc.org
Cytotoxic Activity on Tumor Cell Lines (e.g., Glioblastoma, Medulloblastoma, Hepatocellular Carcinoma)
A number of studies have reported the cytotoxic effects of this compound derivatives against various tumor cell lines. nih.govresearchgate.netrsc.orgnih.gov For instance, a series of sulfonamides built on this bicyclic scaffold were synthesized and evaluated for their antiproliferative activity. nih.gov Some of these compounds inhibited the growth of selected cell lines with IC₅₀ values comparable to the established chemotherapeutic agent cisplatin. nih.gov
In a separate study, chiral sulfonamides based on the 2-azabicycloalkane skeleton, including this compound, were prepared and their cytotoxic activity was assessed against human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines. nih.govmdpi.comresearchgate.net Several of these sulfonamides demonstrated significant cytotoxicity against these cancer cell lines. nih.govmdpi.com The structural rigidity provided by the bicyclic system is thought to contribute to their biological activity. researchgate.netrsc.org
The table below presents the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Lines Tested | Observed Activity |
| Biaryl Sulfonamides | Glioblastoma (GBM), Medulloblastoma (MB), Hepatocellular Carcinoma (HCC) nih.govnih.govmdpi.com | Some derivatives showed IC₅₀ values comparable to cisplatin. nih.gov |
| Triazole Conjugates | Melanoma (Hs294T), Pancreatic Tumor (MIA PaCa-2), Lung Tumor (NCI-H1581) nih.gov | Majority of compounds showed moderate to potent activity. nih.gov |
| Hsp90 Inhibitors | LoVo (colorectal cancer) researchgate.net | Compound 14t exhibited an IC₅₀ of 0.02 μM. researchgate.net |
Cell Cycle Arrest and Apoptosis Induction Mechanisms
Certain derivatives of this compound have demonstrated the ability to interfere with the cell cycle and induce apoptosis, or programmed cell death, in cancer cells. These mechanisms are crucial for controlling the proliferation of malignant cells.
One notable study focused on a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives. researchgate.net A specific compound from this series, designated as 14t , exhibited potent antiproliferative activity against LoVo human colon cancer cells. researchgate.net Further investigation into its mechanism of action revealed that compound 14t could arrest the cell cycle at the G1/S phase transition. researchgate.net This prevents the cells from entering the DNA synthesis (S) phase, thereby halting their division.
The induction of apoptosis by compound 14t was found to be mediated through the modulation of key regulatory proteins. researchgate.net Specifically, it led to an upregulation of the pro-apoptotic protein Bax and cleaved-caspase 3, while simultaneously inhibiting the expression of the anti-apoptotic protein Bcl-2. researchgate.net The activation of caspase-3 is a critical step in the execution phase of apoptosis.
Another related scaffold, 3,6-diazabicyclo[3.3.1]heptane, has also been shown to induce apoptosis and cause cell cycle arrest in prostate cancer cells, suggesting that bicyclic amine structures can be a promising basis for the development of chemotherapeutic agents. semanticscholar.org In these prostate cancer cells, treatment with the compound led to an arrest in the G1 phase of the cell cycle. semanticscholar.org
These findings highlight the potential of this compound derivatives to serve as anticancer agents by disrupting fundamental cellular processes required for tumor growth.
Inhibition of Cell Migration and Tumor Growth (In vivo models)
Beyond their effects on cell proliferation and survival, this compound derivatives have also shown promise in inhibiting cell migration and suppressing tumor growth in preclinical animal models.
The previously mentioned compound 14t was evaluated for its ability to inhibit the migration of LoVo and SW620 colon cancer cell lines. researchgate.net The results demonstrated that this compound could indeed impede the migratory capacity of these cancer cells, a crucial factor in preventing metastasis. researchgate.net
To further validate these in vitro findings, the antitumor efficacy of compound 14t was assessed in a SW620 xenograft mouse model. researchgate.net In this in vivo model, the compound significantly repressed tumor growth, providing strong evidence for its potential as a therapeutic agent for cancer. researchgate.net
In a different study, a potent and selective mTORC1/2 inhibitor, PQR620 , which features a 3-oxa-8-azabicyclo[3.2.1]octane moiety, was tested in an ovarian carcinoma mouse xenograft model (OVCAR-3). researchgate.net Daily administration of PQR620 resulted in a significant inhibition of tumor growth. researchgate.net
These in vivo studies underscore the therapeutic potential of this compound-containing compounds in oncology, demonstrating their ability to not only kill cancer cells but also to control tumor progression in a whole-organism setting.
Antiviral Activities
Derivatives of this compound have been investigated for their potential as antiviral agents. Research has shown that incorporating this bicyclic scaffold into various molecular structures can lead to activity against a range of viruses.
In one study, chiral this compound derivatives were synthesized and evaluated for their antiviral properties. mdpi.comnih.gov Specifically, a compound containing a dansyl-sulfonamide fragment attached to the this compound core showed minor antiviral activity against Human Parainfluenza Virus type 3 (HPIV-3). mdpi.comnih.gov The same study reported more significant activity for this compound against Encephalomyocarditis virus (EMCV), with an IC50 value of 22.0 ± 2.6 µM and a selectivity index of 40.3. mdpi.comnih.gov
Another area of investigation involves the incorporation of the this compound scaffold into molecules targeting various viral proteins. While specific data on the antiviral activity of many of these compounds is still emerging, the structural motif is being actively explored in the design of novel antiviral drugs. For instance, thiourea (B124793) derivatives of 2-azabicyclo[2.2.1]heptane, a closely related bicycloalkane, have shown promising antiviral and cytotoxic activities. nih.gov
The following table summarizes the reported antiviral activity of a this compound derivative:
| Compound ID | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |
| 3 | HPIV-3 | Minor activity | Not reported | mdpi.comnih.gov |
| 3 | EMCV | 22.0 ± 2.6 µM | 40.3 | mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the design of more potent and selective compounds for various biological targets.
Influence of Stereochemistry on Biological Activity
The stereochemistry of this compound derivatives plays a critical role in their biological activity. The rigid nature of the bicyclic system means that the spatial arrangement of substituents can significantly impact how the molecule interacts with its biological target.
In the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the stereochemistry of substituents on the this compound core was found to be a key determinant of potency. nih.govacs.org Specifically, the evaluation of the stereochemistry at the pseudoasymmetric carbon in position 3 of the azabicyclic scaffold was crucial. nih.gov For a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the endo-isomer 28 was found to be inactive, whereas the corresponding exo-diastereoisomer 29 retained some inhibitory effect. acs.org
Similarly, in the development of kappa-opioid receptor (KOR) agonists, the stereoselective synthesis of conformationally restricted analogs based on the this compound scaffold was essential. The configuration of the amino moiety was a key factor in determining the affinity and selectivity for the KOR. researchgate.net
The importance of stereochemistry is also highlighted in studies of 2-azabicycloalkane-triazole derivatives, where the different stereochemical arrangements of the bicyclic core led to variations in antiproliferative activity. pwr.edu.pl
Impact of Substituents on Pharmacological Profiles
The nature and position of substituents on the this compound ring system have a profound effect on the pharmacological profiles of these compounds.
For NAAA inhibitors, SAR studies revealed that constraining the piperidine ring of the initial hit compound into a more conformationally rigid this compound scaffold was beneficial for activity. nih.gov Further modifications, such as the introduction of an endo-ethoxymethyl-pyrazinyloxy group, led to a compound with low nanomolar inhibitory activity and a favorable drug-like profile. nih.govacs.org The electronic properties of substituents on the pyrazole ring also had a significant impact on potency. nih.govacs.org
In the case of dopamine transporter (DAT) ligands, N-substitution on the this compound ring was shown to influence DAT selectivity over the serotonin transporter (SERT). nih.gov For instance, an 8-cyclopropylmethyl group was identified as a unique moiety that imparts high SERT/DAT selectivity. nih.gov
For KOR agonists, the introduction of an additional aryl moiety at different positions of the molecule led to increased σ1 receptor affinity. researchgate.net Conversely, placing an aryl group in a position that might shield the tertiary amine, which is crucial for σ1 receptor interaction, resulted in a considerable reduction of σ1 affinity. researchgate.net
Conformational Restriction and Bioactive Conformation
The rigid this compound scaffold is highly valued in drug design because it preorganizes pharmacophores into specific bioactive conformations, which can lead to enhanced potency and selectivity. vulcanchem.com
By incorporating a flexible pharmacophore into a rigid bicyclic system, the entropic penalty of binding to the biological target can be minimized, often resulting in improved activity. acs.org This was observed in the development of NAAA inhibitors, where constraining a piperidine ring into the more rigid this compound core led to a significant boost in potency. nih.govacs.org
The concept of conformational restriction has also been applied to the design of KOR agonists. By incorporating the flexible ethylenediamine (B42938) KOR pharmacophore into a bicyclic system, researchers aimed to analyze the bioactive conformation of more flexible KOR agonists. researchgate.net
The following table provides examples of how structural modifications impact the biological activity of this compound derivatives:
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
| NAAA Inhibitors | Constraining a piperidine ring into a this compound scaffold | ~5-fold boost in potency | nih.gov |
| NAAA Inhibitors | exo vs. endo stereochemistry at position 3 | exo-isomer retained some activity while endo-isomer was inactive | acs.org |
| DAT Ligands | 8-cyclopropylmethyl substitution on the nitrogen | Imparted high SERT/DAT selectivity | nih.gov |
| KOR Agonists | Introduction of an additional aryl moiety | Increased σ1 receptor affinity | researchgate.net |
Computational Chemistry and Modeling of 2 Azabicyclo 3.2.1 Octane Systems
Density Functional Theory (DFT) Calculations for Conformational Stability and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the 2-azabicyclo[3.2.1]octane scaffold, DFT calculations are instrumental in determining the conformational stability and energetics of the molecule. montclair.edu
Studies have shown that the this compound ring system can exist in two primary conformations: a chair-like and a boat-like orientation of the ring containing the secondary nitrogen. montclair.edu DFT calculations, often performed at the B3-LYP/def2-TZVP level of theory, have revealed that the chair-like conformations are generally more stable for the [3.2.1] templates. montclair.edu There is a relatively low energy barrier of less than 9 kcal/mol between these two conformations. montclair.edu
The introduction of substituents on the primary amine or the secondary nitrogen can influence the conformational preference. For instance, adding a t-butyl carbamate (B1207046) to the primary amine results in only the chair-like minimum being found for the [3.2.1] templates. montclair.edu The effect of a substituent on the secondary amine is dependent on its electronic structure; a phenyl group can remove the barrier between the chair- and boat-like orientations, while a t-butyl group has no significant effect. montclair.edu
DFT calculations have also been used to study the geometry and electronic transitions of various derivatives. For example, in a study of hybrid ligands containing the this compound scaffold, two conformations were identified, with the more compact one being 4.71 kcal/mol higher in energy than the open conformation. researchgate.net These calculations are crucial for understanding the structural basis of the observed biological activities and for the rational design of new compounds. researchgate.net
Table 1: Relative Energies of this compound Template Conformations
| Template System | Conformation | Relative Energy (kcal/mol) |
| [3.2.1] | Chair-like | More Stable |
| [3.2.1] | Boat-like | <9 kcal/mol higher |
| [3.2.2] | Chair-like | Similar Energy |
| [3.2.2] | Boat-like | Similar Energy |
| Data derived from DFT calculations at the B3-LYP/def2-TZVP level of theory. montclair.edu |
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com It is widely used to understand the interactions between ligands, such as derivatives of this compound, and their protein targets.
For example, molecular docking studies of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors have provided detailed insights into their binding modes. acs.orgnih.gov These studies revealed that the endo-substituted derivatives exhibit a binding mode that is highly complementary to the NAAA active site, forming key hydrogen bond and hydrophobic interactions. acs.orgnih.gov The proposed binding mode explains the observed structure-activity relationships, such as the detrimental effect of substituting the N-1 nitrogen of the pyrazole or replacing the pyrazole with an isoxazole (B147169) ring. acs.org It also accounts for the lower potency of the exo-diastereoisomers, where the interaction with key residues like E195 is compromised. acs.org
In another example, docking studies of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane with dopaminergic receptors have elucidated the molecular basis for its receptor selectivity. smolecule.com The results indicated a high binding affinity for the dopamine (B1211576) D3 receptor, with a calculated binding energy of -9.1 kcal/mol. smolecule.com The binding mode analysis showed that the benzyl (B1604629) group engages in π-π stacking interactions with aromatic residues in the receptor's binding site, while the bicyclic core forms hydrogen bonds with serine and aspartic acid residues. smolecule.com
Table 2: Molecular Docking Results for (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane with Dopaminergic Receptors
| Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
| Dopamine D3 | -9.1 | Serine, Aspartic acid |
| Dopamine D4 | -6.8 | Asp115, Ser196, Phe410 |
| Dopamine D5 | -7.9 | Asp120, Ser202, Phe471 |
| Data from molecular docking simulations. smolecule.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.
A QSAR study was conducted on a series of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. benthamdirect.comscispace.com A linear model was first established using the heuristic method in the CODESSA program, followed by the development of a nonlinear model using gene expression programming. benthamdirect.com The best nonlinear model showed a squared correlation coefficient (R²) of 0.79 for the training set and 0.78 for the test set, indicating a strong predictive ability. benthamdirect.com
Another study focused on 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for 20 analogues of 8-azabicyclo[3.2.1]octane as potent muscarinic receptor blockers. nih.gov The ligand-based models yielded high q² values (0.819 for CoMFA and 0.810 for CoMSIA) and r² values (0.991 for CoMFA and 0.988 for CoMSIA), demonstrating their reliability for designing novel muscarinic antagonists. nih.gov These models provide insights into how steric and electrostatic fields of the molecules influence their binding affinity. nih.gov
In Silico Investigations of Conformational Rigidity and Bioactivity
The conformational rigidity of the this compound scaffold is a key feature that makes it attractive for drug design. montclair.eduacs.org This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. In silico methods are employed to investigate this rigidity and its impact on bioactivity.
Computational studies have shown that constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold can be beneficial for biological activity. acs.orgnih.gov For instance, a sulfonamide analogue featuring this scaffold showed a five-fold increase in potency as an NAAA inhibitor compared to its piperidine counterpart. acs.orgnih.gov
In silico investigations also help in understanding the structural resemblance of these rigid scaffolds to the low-energy conformations of flexible endogenous ligands. montclair.edu For example, the this compound framework can mimic the low-energy conformations of 1,3-diaminopropane, making it a useful template for designing ligands for receptors that recognize this motif. montclair.edu The ability to overlay the rigid scaffold with the bioactive conformation of a flexible molecule is a powerful tool in rational drug design. montclair.edu
Prediction of Pharmacological Properties and Binding Modes
Computational methods are extensively used to predict the pharmacological properties and binding modes of this compound derivatives, guiding the selection of candidates for synthesis and further testing. smolecule.com
For derivatives of 8-azabicyclo[3.2.1]octane, structure-activity relationship studies have been conducted to investigate their affinity and selectivity for monoamine transporters such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net These studies have identified specific substitutions on the bicyclic scaffold that can significantly alter the pharmacological profile. For example, an 8-cyclopropylmethyl group was found to impart high selectivity for DAT over SERT. nih.govresearchgate.net
Molecular docking and pharmacophore mapping are used to predict the binding modes of these compounds. smolecule.com For instance, the benzyl moiety in some derivatives contributes significantly to aromatic interactions, while the nitrogen and any oxygen atoms in the bicyclic core provide hydrogen bonding capabilities. smolecule.com The spatial arrangement of these features is crucial for determining the selectivity and potency of the compounds. smolecule.com Computational models can predict these interactions and help in designing new derivatives with improved pharmacological properties.
Future Directions and Emerging Research Avenues for 2 Azabicyclo 3.2.1 Octane
Exploration of Novel Synthetic Pathways for Enhanced Accessibility
Efficient and versatile synthetic routes are paramount to the widespread application of the 2-azabicyclo[3.2.1]octane core. rsc.org While various methods, including intramolecular cyclizations and rearrangements, have been developed, there remains a need for more direct and asymmetric approaches. rsc.orgresearchgate.net Current strategies often suffer from limitations in yield and regioselectivity. rsc.org
Future research will likely focus on developing novel synthetic methodologies that offer improved efficiency and stereocontrol. This could involve the exploration of new catalytic systems, such as palladium-catalyzed reactions, and innovative rearrangement strategies. researchgate.netresearchgate.net For instance, the development of a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx presents a promising route to a related oxa-bridged bicyclic system and highlights the potential for discovering new, efficient pathways. cardiff.ac.uk The overarching goal is to create a toolbox of synthetic methods that allow for the facile and predictable synthesis of a wide array of this compound derivatives, thus expanding their accessibility for further investigation.
Development of Highly Selective Derivatives for Specific Biological Targets
The this compound scaffold has already demonstrated a diverse range of biological activities, with derivatives showing potential as analgesic agents, triple re-uptake inhibitors, and κ-opioid receptor (KOR) agonists. researchgate.net The inherent chirality and rigidity of the scaffold are key features that can be exploited to achieve high selectivity for specific biological targets. researchgate.net
The development of highly selective derivatives will involve a detailed understanding of structure-activity relationships (SAR). By systematically modifying the scaffold with various functional groups, researchers can fine-tune the pharmacological profile of the resulting compounds. For example, constraining a piperidine (B6355638) core within the more rigid azabicyclo[3.2.1]octane framework was found to be beneficial for inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Future efforts will likely leverage computational modeling and high-throughput screening to rationally design and identify derivatives with enhanced potency and selectivity for targets implicated in a range of diseases, including neurological disorders and inflammatory conditions. nih.govontosight.ai
Advanced Pharmacological Profiling and Preclinical Studies
A thorough understanding of the pharmacological properties of this compound derivatives is crucial for their translation into clinical candidates. researchgate.net Beyond initial in vitro screening, future research will necessitate comprehensive preclinical studies to evaluate the efficacy, and pharmacokinetic profiles of promising compounds.
This will involve in vivo studies in relevant animal models to assess therapeutic potential and to identify any potential off-target effects. For instance, while some derivatives have shown nanomolar affinity for the σ1 receptor, their activity at other opioid receptors was not detected, highlighting the importance of broad pharmacological profiling. researchgate.net The data gathered from these advanced studies will be essential for selecting the most promising candidates for further development and for understanding their mechanism of action at a systemic level. nih.gov
Application in Asymmetric Organocatalysis
The chiral and rigid nature of the this compound scaffold, coupled with the presence of a functionalizable nitrogen atom, makes it a theoretically attractive candidate for use in asymmetric organocatalysis. rsc.org However, its application in this field has been surprisingly limited, largely due to the challenges associated with its synthesis. rsc.org
A pioneering study explored the use of this compound derivatives as catalysts for asymmetric aldol (B89426) reactions, though the observed stereoselectivity was not exceptional. rsc.org Future research in this area could focus on the design and synthesis of new chiral ligands and catalysts derived from this scaffold. By overcoming the synthetic hurdles and systematically evaluating their performance in a variety of asymmetric transformations, such as Michael additions and epoxide ring-opening reactions, the potential of this compound in organocatalysis could be fully realized. pwr.edu.pl
Integration with Emerging Drug Discovery Technologies and Methodologies
The field of drug discovery is continually evolving, with the advent of new technologies and methodologies offering unprecedented opportunities for innovation. acs.org The integration of the this compound scaffold with these emerging platforms could significantly accelerate the discovery of new therapeutic agents.
This includes the use of DNA-encoded libraries and high-throughput screening technologies to rapidly assess vast numbers of derivatives for biological activity. biochempeg.com Furthermore, the application of structure-based drug design, aided by advancements in X-ray crystallography and computational modeling, can facilitate the rational design of highly potent and selective ligands. acs.org The concept of peptide-drug conjugates (PDCs), where a bicyclic peptide is used to selectively deliver a therapeutic payload, also presents an exciting future direction. biochempeg.com By embracing these modern approaches, researchers can more efficiently explore the chemical space around the this compound core and unlock its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
